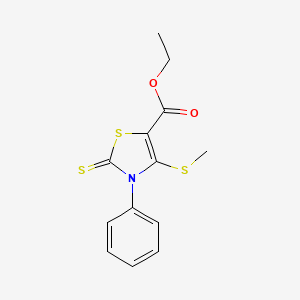
Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13NO2S3 and its molecular weight is 311.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which influences its interaction with biological systems.
- Molecular Formula : C13H13NO2S3
- Molecular Weight : 311.43 g/mol
- CAS Number : 125011-69-0
- Purity : Typically around 95%
The compound's structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted by Balkan et al. (2001) synthesized various thiazole derivatives and evaluated their antimicrobial properties, finding that many showed promising results against various bacterial strains. This suggests that Ethyl 4-(methylsulfanyl)-3-phenyl derivatives could also possess similar antimicrobial capabilities.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, Alam et al. (2011) reported that certain thiadiazole derivatives demonstrated significant cytotoxic effects against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The presence of specific substituents on the phenyl ring was crucial for enhancing the cytotoxic activity of these compounds .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the chemical structure can significantly affect biological activity. For example:
| Compound | IC50 Value (µg/mL) | Target Cancer Cell Line |
|---|---|---|
| Compound A | 4.27 | SK-MEL-2 |
| Compound B | 0.28 | MCF-7 |
| Compound C | 0.52 | A549 |
These findings emphasize the importance of the thiazole moiety in conferring anticancer properties to these compounds .
The mechanism through which thiazole derivatives exert their anticancer effects often involves interference with cellular processes such as tubulin polymerization and cell cycle regulation. For instance, docking studies have shown that certain compounds interact with tubulin at the colchicine binding site, thereby inhibiting microtubule formation and disrupting mitosis .
Case Studies
Several case studies have documented the biological activities of related compounds:
- Gokulan et al. (2012) : Investigated a series of thiazole derivatives for analgesic and anti-inflammatory properties, suggesting potential therapeutic applications beyond antimicrobial and anticancer activities.
- Bhatia et al. (1998) : Focused on photochemical rearrangements of thiazole derivatives, providing insight into their stability and reactivity under various conditions.
- Remizov et al. (2019) : Explored intramolecular cyclization processes involving similar compounds, contributing to the understanding of their synthetic pathways and biological relevance.
特性
IUPAC Name |
ethyl 4-methylsulfanyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S3/c1-3-16-12(15)10-11(18-2)14(13(17)19-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZZIEZEFZBWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














